Digoxigenin monodigitoxoside

Übersicht

Beschreibung

Digoxigenin-Monodigitoxosid ist ein Steroidsaponin, das aus Digoxigenin besteht, an dessen Position 3 ein Digitoxosylrest gebunden ist . Es ist ein Metabolit von Digoxin, einem gereinigten Herzglykosid, das aus der Fingerhutpflanze Digitalis lanata gewonnen wird . Digoxigenin-Monodigitoxosid ist bekannt für seine bedeutende Rolle in der Pharmakokinetik von Herzglykosiden, insbesondere im Zusammenhang mit der Behandlung von Herzinsuffizienz .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Digoxigenin-Monodigitoxosid beinhaltet typischerweise die Hydrolyse von Digoxin oder dessen Derivaten . Der Prozess kann unter kontrollierten Bedingungen mit verschiedenen hydrolytischen Enzymen oder chemischen Reagenzien durchgeführt werden, um die selektive Spaltung von Glykosidbindungen zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von Digoxigenin-Monodigitoxosid verwendet häufig die Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Quantifizierung der Verbindung . Dieses Verfahren gewährleistet eine hohe Reinheit und Konsistenz des Endprodukts, was für seine Anwendung in pharmazeutischen Formulierungen entscheidend ist.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Digoxigenin-Monodigitoxosid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung oxidierter Derivate führt.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Formen der Verbindung führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen . Die Bedingungen für diese Reaktionen sind typischerweise milde bis moderate Temperaturen und neutrale bis leicht saure pH-Werte.

Hauptsächlich gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Digoxigenin-Monodigitoxosid, die jeweils unterschiedliche pharmakologische Eigenschaften besitzen .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Cardiac Glycoside Activity

Digoxigenin monodigitoxoside is a derivative of digoxin, a well-known cardiac glycoside. Research indicates that this compound exhibits enhanced therapeutic ranges compared to other derivatives. In studies involving cat heart preparations, it was found that this compound displayed superior inotropic effects, which are crucial for improving myocardial contractility without significantly increasing the risk of arrhythmias .

Enzyme Interaction Studies

In vitro assays have demonstrated that this compound serves as an excellent substrate for UDP-glucuronosyltransferases, enzymes involved in drug metabolism. The compound has shown an apparent Km of 5.8 µM and a Vmax of approximately 150 pmoles/mg microsomal protein/min, indicating its effective conjugation and potential for therapeutic monitoring in clinical settings .

Immunological Applications

Enzyme Immunoassays

The development of enzyme immunoassays (EIAs) utilizing this compound has opened avenues for specific measurement of digitoxin levels in serum. These assays exhibit high specificity with low cross-reactivity to metabolites, making them suitable for pharmacokinetic studies and therapeutic monitoring . The quantification range established for these assays is between 1 to 70 ng/mL, showcasing their precision and reliability in clinical diagnostics .

Case Study 1: Therapeutic Monitoring of Cardiac Patients

A longitudinal study was conducted on patients receiving digoxin therapy where this compound was utilized as a marker for monitoring therapeutic levels. The study highlighted the importance of maintaining optimal drug levels to avoid toxicity while ensuring efficacy. The findings revealed that patients who had their levels monitored using the EIA method showed improved outcomes compared to those who were not regularly monitored.

Case Study 2: Enzyme Activity in Liver Microsomes

Another case study focused on the enzyme activity associated with this compound in liver microsomes. It illustrated how the compound's interaction with UDP-glucuronosyltransferase could influence drug metabolism rates, impacting overall pharmacotherapy strategies in patients with varying metabolic profiles.

Summary of Findings

Wirkmechanismus

Digoxigenin Monodigitoxoside exerts its effects by inhibiting the Na-K ATPase enzyme, which is crucial for maintaining the intracellular environment by regulating the entry and exit of sodium and potassium ions . This inhibition leads to increased intracellular calcium levels, enhancing cardiac contractility and improving heart function .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den ähnlichen Verbindungen zu Digoxigenin-Monodigitoxosid gehören:

Digoxigenin-Bisdigitoxosid: Ein weiterer Metabolit von Digoxin mit zwei Digitoxosylresten.

Digitoxin: Ein Herzglykosid mit ähnlichen pharmakologischen Eigenschaften.

Dihydrodigoxin: Eine reduzierte Form von Digoxin mit unterschiedlichem pharmakokinetischem Verhalten.

Einzigartigkeit

Digoxigenin-Monodigitoxosid ist aufgrund seiner spezifischen Glykosidstruktur einzigartig, die seine Bioverfügbarkeit und seinen Metabolismus beeinflusst . Seine selektive Hemmung der Na-K-ATPase macht es zu einer wertvollen Verbindung bei der Behandlung von Herzinsuffizienz und anderen Herzerkrankungen .

Biologische Aktivität

Digoxigenin monodigitoxoside (DGM) is a cardiac glycoside derivative primarily known for its role as a Na+/K+-ATPase inhibitor. It is a metabolite of digoxin, which is widely used in the treatment of heart conditions such as congestive heart failure and atrial fibrillation. This article explores the biological activity of DGM, including its mechanisms of action, pharmacological effects, and relevant case studies.

DGM exerts its biological effects primarily through the inhibition of Na+/K+-ATPase, an enzyme critical for maintaining cellular ion balance. This inhibition leads to increased intracellular sodium levels, which in turn causes an increase in intracellular calcium via the sodium-calcium exchanger. The resulting elevated calcium levels enhance cardiac contractility, a property that is particularly beneficial in treating heart failure.

Binding Affinity and Inhibition Potency

DGM has been shown to have a binding affinity of 0.829 and an inhibitory potency relative to [3H]ouabain of 1.07 in competitive binding assays using purified lamb Na+/K+-ATPase. It exhibits selectivity for the alpha3beta1 isoform over alpha1beta1 and alpha2beta1 isoforms, with dissociation constants (Kd) of 31.8 nM, 65 nM, and 35 nM, respectively .

Inotropic Response

Studies indicate that DGM produces a more potent inotropic response than digoxin itself. In perfused guinea pig hearts, DGM elicited increases in contractility by 60%, compared to 46% for digoxin .

Study on Substrate Specificity

A significant study investigated the substrate specificity of UDP-glucuronosyltransferase (UGT) for DGM. It was found that DGM is an excellent substrate for UGT, with an apparent Km of 5.8 µM and a Vmax of approximately 150 pmoles/mg microsomal protein/min. This suggests that DGM undergoes extensive metabolism in the liver, influencing its pharmacokinetics .

Immunoassay Reactivity

Research comparing immunoassays for digoxin and its metabolites revealed that the reactivity of DGM was closely aligned with its pharmacological activity. For instance, the ACS digoxin assay demonstrated a correlation coefficient of 0.96 when comparing immunoreactivity with human heart receptor reactivities . This highlights the importance of understanding metabolite behavior in therapeutic monitoring.

Comparative Table: Biological Activities of Cardiac Glycosides

| Compound | Binding Affinity (Kd) | Inotropic Effect (%) | Metabolism Site |

|---|---|---|---|

| Digoxin | Not specified | 46 | Kidney |

| This compound | 31.8 nM | 60 | Liver |

| Digitoxin | Not specified | Not available | Liver |

Eigenschaften

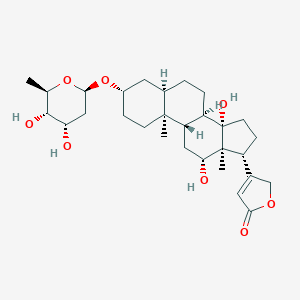

IUPAC Name |

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O8/c1-15-26(33)22(30)13-25(36-15)37-18-6-8-27(2)17(11-18)4-5-20-21(27)12-23(31)28(3)19(7-9-29(20,28)34)16-10-24(32)35-14-16/h10,15,17-23,25-26,30-31,33-34H,4-9,11-14H2,1-3H3/t15-,17-,18+,19-,20-,21+,22+,23-,25+,26-,27+,28+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSXBMIFXZFKHD-ZDDLGXCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309084 | |

| Record name | Digoxigenin monodigitoxoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5352-63-6 | |

| Record name | Digoxigenin monodigitoxoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5352-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Digoxigenin-mono(digitoxoside) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005352636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Digoxigenin monodigitoxoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.